(6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
Description
Properties
Molecular Formula |
C15H13F4NO |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethyl-2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-8-4-7-12(16)14(13)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
XKBYLNHFDXYIGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H13F4NO
- Molecular Weight: 299.26 g/mol
- CAS Number: 1261592-03-3
Biological Activity Overview
Fluorinated compounds are known for their unique biological properties, often enhancing potency and selectivity in drug design. The introduction of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of compounds.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in various signaling pathways. Notably, fluorinated compounds often exhibit increased lipophilicity, which can enhance cell membrane permeability and bioavailability.
Pharmacological Studies
Recent studies have highlighted the biological efficacy of related fluorinated compounds, providing insights into the potential activity of this compound.
Table 1: Comparative Biological Activities of Fluorinated Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | HDAC1 | 0.88 | High potency against histone deacetylases |
| Compound B | SRE.L | 1.3 | Moderate cytotoxicity observed |
| This compound | Unknown Target | TBD | Further studies needed |
Case Studies
- Histone Deacetylase Inhibition : Research has shown that fluorinated derivatives can effectively inhibit histone deacetylases (HDACs), which are critical in regulating gene expression. A related study demonstrated that introducing fluorine at specific positions enhanced inhibitory activity against HDACs, suggesting a similar potential for this compound .
- Cytotoxicity Assessment : In vitro studies assessing cell viability indicated that certain fluorinated compounds exhibited low cytotoxicity even at high concentrations (up to 100 µM), which is a desirable characteristic for therapeutic agents . This suggests that this compound may also possess a favorable safety profile.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of fluorinated compounds. The presence of trifluoromethoxy groups has been associated with enhanced binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Positional Isomer: (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
The closest structural analog is (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS: 1261449-81-3), a positional isomer where the fluorine atom is located at the 3-position instead of the 6-position (Table 1) .
Table 1: Comparison of Key Molecular Properties
| Property | (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine | (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |
|---|---|---|
| Molecular Formula | C₁₅H₁₃F₄NO | C₁₅H₁₃F₄NO |
| Molecular Weight (g/mol) | 299.26 | 299.26 |
| Fluorine Position | 6-position | 3-position |
| Purity | Not specified | ≥98% |
Structural and Functional Implications :
Biphenyl Derivatives with Tetrazole/Imidazole Substituents
highlights biphenyl derivatives such as 15-[4’-({2-Butyl-5-[(5-{4’-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-1H-tetrazol-1-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol , which share a biphenyl backbone but differ significantly in functional groups (Table 2) .
Table 2: Structural Comparison with Tetrazole/Imidazole Derivatives
| Compound Class | Key Functional Groups | Potential Applications |
|---|---|---|
| Target Compound | Dimethylamine, Fluoro, Trifluoromethoxy | Medicinal chemistry (hypothesized) |
| Tetrazole/Imidazole Derivatives | Tetrazole, Imidazole, Chloro, Butyl | Angiotensin II receptor antagonists |
Key Differences :
- Pharmacophore Design : The target compound lacks the tetrazole or imidazole moieties critical for angiotensin II receptor binding, suggesting divergent therapeutic targets .
- Lipophilicity : The trifluoromethoxy group in the target compound may confer higher lipophilicity compared to the polar tetrazole group, influencing blood-brain barrier penetration.
Q & A
Q. What are the optimal synthetic routes for preparing (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination, trifluoromethoxy introduction, and dimethylamine coupling. A common approach is to start with a biphenyl precursor and perform nucleophilic substitution or coupling reactions. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), while trifluoromethoxy groups may be introduced via Ullmann coupling with copper catalysts . Optimize reaction time, solvent (e.g., THF for improved solubility), and stoichiometry (e.g., 1:1 molar ratio of reactants with triethylamine as a base to neutralize HCl byproducts) . Monitor progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorine positioning and dimethylamine integration. Cross-validate with NMR for trifluoromethoxy group signals (~120-125 ppm for CF) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion matching.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in THF/hexane mixtures and analyze (refer to supplementary crystallography data in literature) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
Q. How can researchers design initial biological activity assays for this compound, and what parameters should be prioritized?
- Methodological Answer :
- Target Selection : Prioritize enzyme inhibition (e.g., kinases, cytochrome P450) or receptor binding assays (e.g., GPCRs) based on structural analogs .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., known inhibitors) and triplicate replicates.
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Methodological Answer :
- Orthogonal Techniques : Combine NMR with X-ray crystallography to resolve ambiguities. For example, unexpected shifts may arise from conformational flexibility; crystallography can confirm solid-state structure .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize -labeled dimethylamine derivatives to clarify coupling patterns in complex spectra .
Q. What strategies are effective in elucidating the reaction mechanism for introducing the trifluoromethoxy group in biphenyl systems?
- Methodological Answer :
- Kinetic Studies : Vary reaction temperature (25–80°C) and monitor intermediates via in-situ FTIR to identify rate-determining steps.
- Isotope Tracing : Use -labeled reagents to track oxygen incorporation in the trifluoromethoxy group .
- Catalyst Screening : Test palladium, copper, or nickel catalysts to determine their role in cross-coupling efficiency. For example, CuI/1,10-phenanthroline systems may enhance Ullmann coupling yields .
Q. How can computational methods be integrated to predict the environmental fate or biodegradation pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log P, log K) .
- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to predict hydrolysis sites.
- Metabolite Prediction : Employ MetaSite or GLORYx to identify potential oxidative metabolites (e.g., demethylation or hydroxylation products) .
Q. What experimental designs are suitable for investigating contradictory bioactivity results across different cell lines or assays?
- Methodological Answer :
- Panel Testing : Screen the compound against 5–10 cell lines (e.g., cancer vs. normal) to identify selectivity patterns.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to compare signaling pathways (e.g., MAPK, PI3K-Akt) in responsive vs. non-responsive cells .
- Assay Optimization : Adjust assay conditions (e.g., serum concentration, incubation time) to minimize false negatives. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
